molecular formula C8H9N5O2 B217612 2-[(2-Nitrophenyl)methylideneamino]guanidine CAS No. 102632-31-5

2-[(2-Nitrophenyl)methylideneamino]guanidine

Cat. No.: B217612
CAS No.: 102632-31-5
M. Wt: 207.19 g/mol
InChI Key: ZKOHXVBRQIYRIJ-VZUCSPMQSA-N
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Description

2-[(2-Nitrophenyl)methylideneamino]guanidine is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of guanidine, (o-nitrobenzylideneamino)- typically involves the reaction of guanidine with o-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-[(2-Nitrophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Nitrophenyl)methylideneamino]guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of guanidine, (o-nitrobenzylideneamino)- involves its interaction with specific molecular targets. The compound can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may interact with other molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-[(2-Nitrophenyl)methylideneamino]guanidine can be compared with other guanidine derivatives such as:

Properties

IUPAC Name

2-[(E)-(2-nitrophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOHXVBRQIYRIJ-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879432
Record name HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102632-31-5
Record name Guanidine, (o-nitrobenzylideneamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102632315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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